
N3-L-Dab(Boc)-OH
Overview
Description
N3-L-Dab(Boc)-OH is a click chemistry reagent featuring an azide group and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₆N₄O₄, with a molecular weight of 244.25 g/mol and a CAS number of 1932403-71-8 . The compound contains a diaminobutyric acid (Dab) backbone, where the α-amino group is protected by Boc, and the β-amino group is functionalized with an azide (-N₃). This structure enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it valuable for bioconjugation in peptide synthesis and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N3-L-2,4-diaminobutyric acid (Boc)-OH typically begins with the amino acid 2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups of 2,4-diaminobutyric acid are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N3-L-2,4-diaminobutyric acid (Boc)-OH.
Industrial Production Methods: Industrial production of N3-L-2,4-diaminobutyric acid (Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N3-L-2,4-diaminobutyric acid (Boc)-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the Boc protecting group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Scientific Research Applications
Peptide Synthesis
N3-L-Dab(Boc)-OH serves as a crucial building block in peptide synthesis. Its structural properties allow for the incorporation of azide functionalities into peptides, which can enhance their therapeutic efficacy. The compound is particularly useful in the synthesis of modified peptides that exhibit improved stability and bioactivity.
Table 1: Overview of Peptide Synthesis Applications
Application Type | Description |
---|---|
Modified Peptides | Enhances therapeutic efficacy through structural modifications. |
Solid-Phase Synthesis | Utilized in solid-phase peptide synthesis techniques for efficiency. |
Bioactive Peptides | Development of peptides with specific biological activities. |
Drug Development
In drug development, this compound plays a pivotal role in designing prodrugs that can enhance bioavailability and reduce side effects. Its azide group allows for bioorthogonal reactions, facilitating the attachment of drug molecules to targeting moieties.
Case Study: Prodrug Design
A study demonstrated the use of this compound in developing a prodrug for enhanced delivery of chemotherapeutic agents. By modifying the drug's structure with this compound, researchers achieved improved solubility and reduced toxicity profiles compared to traditional formulations .
Bioconjugation Techniques
This compound is extensively used in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and developing antibody-drug conjugates (ADCs).
Table 2: Bioconjugation Applications
Application Type | Description |
---|---|
Targeted Drug Delivery | Facilitates the attachment of drugs to specific cellular targets. |
Antibody-Drug Conjugates | Enhances the efficacy of antibodies by linking them with cytotoxic agents. |
Diagnostic Labeling | Used for labeling agents in various diagnostic applications. |
Research in Chemical Biology
In chemical biology, this compound aids in exploring protein interactions and functions. Its ability to form stable linkages makes it valuable for studying cellular processes and developing new insights into molecular mechanisms.
Case Study: Protein Interaction Studies
Research utilizing this compound has shown its effectiveness in studying protein-protein interactions through click chemistry methods. This approach allows for precise mapping of interaction networks within cells, providing insights into signaling pathways and disease mechanisms .
Mechanism of Action
The mechanism of action of N3-L-2,4-diaminobutyric acid (Boc)-OH involves its role as a building block in peptide synthesis. The Boc protecting group helps to protect the amino groups during chemical reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets and pathways depending on its specific application.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N3-L-Dab(Boc)-OH and related compounds:
Structural Variations: Dab vs. Dap
- Dab (2,4-diaminobutyric acid) has a four-carbon backbone, while Dap (2,3-diaminopropionic acid) has a three-carbon chain. The longer chain in Dab derivatives like this compound may improve peptide backbone flexibility and binding affinity in target applications .
Orthogonal Protection Strategies
- Fmoc-Dab(Boc)-OH (C₂₄H₂₈N₂O₆) demonstrates dual protection (Fmoc on α-amino, Boc on γ-amino), enabling sequential deprotection for complex peptide architectures. This contrasts with this compound, which lacks a second reactive group for further modification .
Click Chemistry Utility
- This compound and N3-L-Dap(Boc)-OH both feature azide groups, facilitating bioorthogonal reactions with alkynes (CuAAC) or strained cyclooctynes (SPAAC). However, the Boc group in these compounds limits compatibility with acid-sensitive substrates compared to Fmoc-protected analogs .
Molecular Weight and Solubility
- The molecular weight of N3-L-Dab(Fmoc)-OH (366.37 g/mol) is significantly higher than This compound (244.25 g/mol) due to the bulky Fmoc group, which may reduce solubility in aqueous buffers .
Biological Activity
N3-L-Dab(Boc)-OH, a derivative of diaminobutyric acid, has garnered attention in the fields of peptide synthesis, drug development, and bioconjugation due to its unique structural properties and biological activities. This article explores the compound's biological activity, applications, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C24H28N2O4
- Molecular Weight : 440.5 g/mol
- CAS Number : 125238-99-5
- Purity : Minimum 99% .
Applications in Research
This compound is primarily utilized in several key areas:
-
Peptide Synthesis :
- Functions as a building block for modified peptides that enhance therapeutic efficacy.
- Facilitates the incorporation of azide functionalities for click chemistry applications.
-
Drug Development :
- Plays a crucial role in designing prodrugs aimed at improving bioavailability and minimizing side effects.
- Used in the synthesis of peptide-based therapeutics targeting various diseases.
-
Bioconjugation :
- Essential in attaching biomolecules to surfaces or other molecules, enabling targeted drug delivery systems.
- Enhances the stability and efficacy of drug formulations through conjugation strategies.
- Chemical Biology :
Case Studies
-
Peptide Therapeutics Development :
A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to traditional amino acids. This was particularly noted in the development of peptides targeting cancer cells, where modifications led to improved cellular uptake and therapeutic outcomes . -
Bioconjugation Techniques :
Research highlighted the use of this compound in bioconjugation with monoclonal antibodies, resulting in stable immunoconjugates with significant anti-tumor activity in preclinical models. The conjugates showed a marked increase in specificity towards tumor cells while minimizing off-target effects . -
Toxicity and Efficacy Studies :
In vitro studies assessed the cytotoxic effects of drug candidates synthesized with this compound on various cancer cell lines. Results indicated that these compounds had a dose-dependent cytotoxic effect, effectively reducing cell viability while maintaining acceptable safety profiles .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the chemical structure of N3-L-Dab(Boc)-OH, and how does it facilitate peptide synthesis?
this compound is a Boc-protected, azide-functionalized derivative of L-2,4-diaminobutyric acid (Dab). Its structure includes an azide (-N₃) group for click chemistry applications and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This dual functionality allows selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) while protecting the α-amine during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, enabling orthogonal deprotection under mild acidic conditions (e.g., TFA) without affecting the azide functionality .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
this compound should be stored as a powder at -20°C for long-term stability (up to 3 years) and dissolved in inert solvents (e.g., DMF or DMSO) at -80°C for short-term use (1 year). Avoid repeated freeze-thaw cycles to prevent azide degradation. During handling, use anhydrous conditions under nitrogen to minimize hydrolysis of the Boc group. For shipping, maintain room temperature with blue ice to prevent solvent evaporation or thermal degradation .
Q. How is this compound commonly applied in bioconjugation studies?
The azide group in this compound enables site-specific conjugation to alkyne- or DBCO-modified biomolecules (e.g., proteins, nucleic acids) via CuAAC or SPAAC. This reagent is particularly useful for:
- Peptide-Protein Conjugation : Labeling peptides with fluorescent tags or PEG chains.
- Surface Functionalization : Immobilizing peptides onto azide-reactive resins or nanomaterials.
- Orthogonal Protection : Sequential SPPS with Fmoc/Boc strategies to incorporate non-natural amino acids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for CuAAC using this compound?
Key parameters for CuAAC optimization include:
- Catalyst System : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rate and reduce copper-induced oxidation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic alkynes.
- Stoichiometry : Maintain a 1.2:1 molar ratio of azide:alkyne to ensure complete conversion.
- Reaction Time : Monitor progress via HPLC or MS; typical reactions complete within 2–4 hours at 25°C.
Note: For SPAAC, eliminate copper by using DBCO derivatives and extend reaction time to 12–24 hours .
Q. What analytical techniques are recommended to confirm successful conjugation of this compound?
- NMR Spectroscopy : Detect characteristic triazole proton signals at 7.5–8.0 ppm in ¹H NMR.
- Mass Spectrometry (MS) : Confirm molecular weight shifts (e.g., + 97 Da for DBCO conjugation).
- HPLC : Compare retention times of pre- and post-conjugation products under reverse-phase conditions.
- FT-IR : Identify azide peak reduction (~2100 cm⁻¹) post-reaction .
Q. How can researchers troubleshoot low conjugation efficiency with this compound?
Common issues and solutions:
- Azide Degradation : Verify storage conditions and avoid prolonged exposure to light/moisture.
- Incomplete Deprotection : Ensure Boc removal with TFA (20–30% v/v) for 30 minutes.
- Steric Hindrance : Use flexible PEG linkers between the azide and target molecule.
- Side Reactions : Add reductants (e.g., sodium ascorbate) to suppress disulfide formation in CuAAC .
Q. What strategies ensure compatibility between this compound and other protecting groups in SPPS?
- Orthogonal Protection : Combine Boc (acid-labile) with Fmoc (base-labile) groups on adjacent residues.
- Sequential Deprotection : Remove Fmoc first with piperidine, then Boc with TFA.
- Side-Chain Protection : Use Trt (trityl) or Pmc groups for lysine/arginine to prevent side reactions during azide conjugation .
Q. How does the stereochemistry of this compound influence its reactivity in peptide synthesis?
The L-configuration of Dab ensures proper backbone alignment during SPPS, minimizing steric clashes. However, the azide group’s position (β-amino) may reduce reaction rates compared to α-azido analogs. Computational modeling (e.g., DFT) can predict steric effects, and kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates under varying conditions .
Q. What are the stability challenges of this compound under acidic or basic conditions?
- Acidic Conditions : The Boc group hydrolyzes in TFA (>30 minutes), but prolonged exposure may degrade the azide.
- Basic Conditions : Avoid strong bases (e.g., NaOH), which can reduce azides to amines.
Mitigation: Use buffered deprotection (pH 4–6) and monitor reaction progress with TLC .
Q. How should researchers address contradictory data in conjugation efficiency studies?
- Controlled Variables : Standardize solvent purity, temperature, and catalyst batches.
- Replicate Experiments : Perform triplicate trials with statistical analysis (e.g., ANOVA).
- Cross-Validation : Compare results across multiple techniques (e.g., MS + fluorescence assays).
- Literature Benchmarking : Reference published kinetic data for similar azide-alkyne systems .
Properties
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.